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MINE

Cat. No.: B094413 Get Quote

Bis(trimethylsilylmethyl)amine, often abbreviated as BSMA, is an organosilicon compound

with the chemical formula [(CH₃)₃SiCH₂]₂NH. It is a sterically hindered primary amine that

serves as a powerful and versatile intermediate in modern organic synthesis. Unlike its more

common structural isomer bis(trimethylsilyl)amine (HMDS), where two trimethylsilyl groups are

directly attached to the nitrogen atom, BSMA features a methylene (-CH₂-) spacer. This

seemingly minor structural modification imparts distinct reactivity and utility, making it an

indispensable tool for researchers in synthetic chemistry and drug development.

The presence of two bulky trimethylsilylmethyl groups flanking the N-H bond provides

significant steric shielding. This bulk is crucial for inducing regio- and stereoselectivity in

reactions, allowing for precise control over chemical transformations. BSMA is a valuable

source for installing the N-bis(trimethylsilyl)methylamino moiety onto molecules, which can

serve as a protecting group or as a precursor for generating unique reactive intermediates such

as α-nitrogen carbanions.[1][2] Its derivatives, particularly imines, exhibit unique reactivity,

making BSMA a synthetic equivalent for various synthons, including N-methyl and N-

(trimethylsilyl)methyl carbanions.[1][2][3] This guide provides a comprehensive overview of the

synthesis, properties, and diverse applications of this unique reagent.

Synthesis and Safe Handling
Synthesis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b094413?utm_src=pdf-interest
https://www.benchchem.com/product/b094413?utm_src=pdf-body
https://www.researchgate.net/profile/Andrew-Wee-2
https://www.researchgate.net/publication/234001500_Regioselective_Functionalization_of_Bistrimethylsilylmethylimines_with_Electrophiles
https://www.researchgate.net/profile/Andrew-Wee-2
https://www.researchgate.net/publication/234001500_Regioselective_Functionalization_of_Bistrimethylsilylmethylimines_with_Electrophiles
https://www.researchgate.net/publication/272890291_ChemInform_Abstract_Sodium_Periodate_Mediated_Oxidative_Transformations_in_Organic_Synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The preparation of bis(trimethylsilylmethyl)amine is achieved through the lithium metal-

mediated reductive silylation of trimethylsilyl cyanide (TMSCN).[2] This method involves the

formation of a key intermediate that is subsequently protonated to yield the final amine product.
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Figure 1: General synthetic workflow for bis(trimethylsilylmethyl)amine.

Safe Handling and Storage
Bis(trimethylsilylmethyl)amine is a flammable and corrosive liquid that requires careful

handling in a well-ventilated area, preferably a fume hood.[4] It is sensitive to moisture and

should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
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Hazard Class Precautionary Measures

Flammability

Flammable liquid and vapor (Flash Point: 33

°C).[4] Keep away from heat, sparks, open

flames, and hot surfaces. Use explosion-proof

electrical equipment.[4]

Corrosivity

Causes severe skin burns and eye damage.[5]

Wear protective gloves, clothing, and eye/face

protection.

Reactivity

Reacts with acids, alcohols, and oxidizing

agents.[4] Incompatible with peroxides.[4]

Moisture sensitive.

Inhalation
May cause irritation to the respiratory tract.[4]

Avoid breathing vapor and mist.

Personal Protective Equipment (PPE)

Chemical safety goggles, neoprene or nitrile

rubber gloves, and a NIOSH-certified respirator

are recommended.[4] An emergency eye wash

fountain and safety shower should be readily

available.[4]

Physicochemical and Spectroscopic Properties
BSMA is a colorless liquid soluble in most common organic solvents like ether, alcohol, and

dichloromethane.[2] Its key physical properties are summarized below.
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Property Value Reference(s)

CAS Number 134340-00-4 [1][2][3][5][6]

Molecular Formula C₇H₂₁NSi₂ [1][3][5][6]

Molecular Weight 175.42 g/mol [1][3][5][6]

Appearance Colorless clear liquid [2]

Boiling Point
171 °C (at 760 mmHg) 70 °C

(at 25 mmHg)
[4][7][8] [2]

Density 0.786 g/cm³ [8]

Refractive Index 1.4267

Spectroscopic Signature
While specific published spectra are not readily available, the structure of BSMA allows for a

confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing three

main signals:

A sharp, intense singlet around δ 0.0-0.1 ppm, integrating to 18 protons, corresponding to

the chemically equivalent methyl protons of the two -Si(CH₃)₃ groups.

A singlet or doublet (depending on coupling to the N-H proton) around δ 2.0-2.5 ppm,

integrating to 4 protons, for the methylene protons of the two -CH₂- groups.

A broad singlet for the N-H proton, typically in the range of δ 0.5-2.0 ppm, integrating to 1

proton. The chemical shift and appearance of this peak can vary with concentration and

solvent.

IR Spectroscopy: As a secondary amine, BSMA will exhibit characteristic infrared

absorptions:

N-H Stretch: A single, weak to medium, sharp absorption band in the region of 3350-3310

cm⁻¹. The absence of a second peak in this region distinguishes it from a primary amine.
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C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the methyl and methylene C-H

bonds.

C-N Stretch: A medium to weak band in the 1250–1020 cm⁻¹ region, characteristic of

aliphatic amines.

N-H Wag: A strong, broad band between 910-665 cm⁻¹ is also characteristic of primary

and secondary amines.

Reactivity and Synthetic Applications
The synthetic utility of BSMA stems from the unique combination of a reactive N-H bond and

extreme steric bulk, which allows it to function as a versatile building block for a wide range of

nitrogen-containing compounds.
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Figure 2: Reactivity map illustrating the central role of BSMA in synthesis.

Preparation of Sterically Hindered Imines
BSMA reacts readily with aldehydes and ketones under standard condensation conditions to

form highly substituted N-bis(trimethylsilyl)methyl imines. These imines are valuable synthetic

intermediates due to the steric protection afforded by the BTMSM group, which can direct the

approach of reagents in subsequent reactions.[1]

Generation and Reaction of α-Nitrogen Carbanions
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A key application of BSMA-derived imines is their deprotonation to form α-nitrogen carbanions.

The electron-withdrawing nature of the imine and the stabilizing effect of the silicon atoms

facilitate the abstraction of the methine proton on the BTMSM group under mild conditions

using bases like LDA or n-BuLi. These carbanions can then be quenched with a variety of

electrophiles, enabling the regioselective functionalization of the imine structure.[2] This

methodology provides a powerful route to novel, highly functionalized silylated imines.[2]

Applications in Heterocycle Synthesis
The unique reactivity of BSMA and its derivatives has been particularly impactful in the field of

β-lactam chemistry. The controlled formation and reaction of intermediates derived from BSMA

allow for the introduction of new synthetic methodologies for constructing this important

heterocyclic core, which is central to many antibiotic drugs.[9]

Synthesis of Heterocumulenes
The amine functionality of BSMA can be converted into various heterocumulenes, such as

isocyanates, isothiocyanates, and carbodiimides. These N-

[Bis(trimethylsilyl)methyl]heterocumulenes are themselves reactive building blocks for further

synthetic transformations, including cycloaddition reactions to form other complex heterocyclic

systems.[10]

Experimental Protocols
Protocol 1: Representative Synthesis of
Bis(trimethylsilylmethyl)amine (BSMA)
This protocol is representative, based on the described method of lithium-mediated reductive

silylation of trimethylsilyl cyanide.[2] All operations should be conducted under an inert

atmosphere (Nitrogen or Argon) using anhydrous solvents.

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic

stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

Reaction Initiation: To a suspension of lithium metal (2.2 equivalents) in anhydrous

tetrahydrofuran (THF), add a solution of trimethylsilyl cyanide (1.0 equivalent) in THF

dropwise via the dropping funnel at 0 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then gently reflux for 4-6 hours. The reaction progress can be monitored by GC analysis of

quenched aliquots.

Second Silylation: Cool the reaction mixture to 0 °C and add a solution of trimethylsilylmethyl

chloride (1.1 equivalents) in THF dropwise. After addition, allow the mixture to stir at room

temperature overnight.

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash the

organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude product is then purified by fractional distillation

under vacuum (e.g., 70 °C at 25 mmHg) to yield pure bis(trimethylsilylmethyl)amine as a

colorless liquid.[2]

Protocol 2: General Synthesis of an N-
Bis(trimethylsilyl)methyl Imine

Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus,

combine the desired aldehyde or ketone (1.0 equivalent), bis(trimethylsilylmethyl)amine
(1.05 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) in

toluene.

Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the

collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected

(typically 2-4 hours).

Workup: Cool the reaction mixture to room temperature and remove the toluene under

reduced pressure.

Purification: The resulting crude imine can often be used without further purification. If

necessary, it can be purified by vacuum distillation or column chromatography on silica gel.
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Conclusion and Future Outlook
Bis(trimethylsilylmethyl)amine is far more than a chemical curiosity; it is a potent and

enabling reagent for advanced organic synthesis. Its well-defined steric profile provides a

predictable platform for achieving high levels of regio- and stereocontrol. The ability to generate

stabilized α-nitrogen carbanions from its imine derivatives opens up a vast landscape of

synthetic possibilities for creating complex, functionalized nitrogen-containing molecules. For

researchers and professionals in drug development and materials science, BSMA offers a

reliable method for introducing sterically demanding nitrogen functionalities and constructing

challenging molecular architectures. As the demand for synthetic precision continues to grow,

the strategic application of specialized reagents like bis(trimethylsilylmethyl)amine will

undoubtedly play an ever-increasing role in chemical innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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